molecular formula C8H7NO2 B1279952 4-Aminophthalide CAS No. 59434-19-4

4-Aminophthalide

Cat. No.: B1279952
CAS No.: 59434-19-4
M. Wt: 149.15 g/mol
InChI Key: KOIAVJZQMYBLJJ-UHFFFAOYSA-N
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Description

4-Aminophthalide, also known as 4-amino-3H-isobenzofuran-1-one, is an organic compound with the molecular formula C8H7NO2. It is a white crystalline solid with a distinct odor. This compound is an important intermediate in organic synthesis and is used in the preparation of various dyes, pharmaceuticals, and fluorescent materials .

Biochemical Analysis

Biochemical Properties

4-Aminophthalide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydroxyl radicals, which facilitate its degradation in the environment . Additionally, this compound is known to interact with proteins involved in cellular signaling pathways, influencing various biochemical processes. The nature of these interactions often involves binding to active sites on enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that include hydroxylation and conjugation reactions, leading to the formation of metabolites that are further processed by the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its distribution to various cellular compartments . The compound’s localization within cells can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It is often directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophthalide can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with ammonia. The reaction conditions typically involve dissolving phthalic anhydride in ammonia and heating the mixture to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis. This method is solvent-free and involves heating the substrate molecules to high temperatures (up to 1000°C) with extremely short contact times .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophthalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, substituted phthalides, and various amine derivatives .

Scientific Research Applications

4-Aminophthalide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its lactone ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis

Properties

IUPAC Name

4-amino-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIAVJZQMYBLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484374
Record name 4-Aminophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59434-19-4
Record name 4-Aminophthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 4-nitroisobenzofuran-1(3H)-one (1.0 g, 5.58 mmol) and 10% Pd/C (0.1 g) in ethyl acetate (30 mL) was purged in 1 atm hydrogen and stirred at 25° C. for 3 hr. The mixture was filtered, and the filtrate was concentrated to give 4-aminoisobenzofuran-1(3H)-one (0.8 g, yield 96%) as a off-white solid. MS (ESI) m/z: 150(M+1)+. 1H-NMR (400 MHz, CDCl3) δ 3.82 (s, br 1H), 5.19 (s, 3H), 6.91-6.95 (m, 1H), 7.32-7.36 (m, 2H).
Quantity
1 g
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reactant
Reaction Step One
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30 mL
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solvent
Reaction Step One
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Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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